Coproverdine

Description

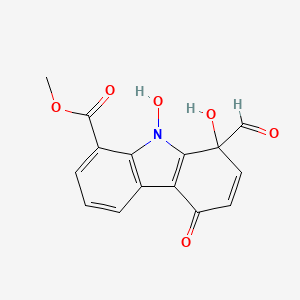

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11NO6 |

|---|---|

Molecular Weight |

301.25 g/mol |

IUPAC Name |

methyl 8-formyl-8,9-dihydroxy-5-oxocarbazole-1-carboxylate |

InChI |

InChI=1S/C15H11NO6/c1-22-14(19)9-4-2-3-8-11-10(18)5-6-15(20,7-17)13(11)16(21)12(8)9/h2-7,20-21H,1H3 |

InChI Key |

RDPBKZPRYZVBHR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1N(C3=C2C(=O)C=CC3(C=O)O)O |

Synonyms |

coproverdine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Coproverdine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coproverdine is a novel, cytotoxic marine alkaloid first isolated from an unidentified New Zealand ascidian.[1][2] Its unique carbazole-based structure has garnered interest within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, the spectroscopic data that led to its structural elucidation, a detailed experimental protocol for its isolation, and a putative signaling pathway for its cytotoxic mechanism of action based on related compounds.

Chemical Structure and Physicochemical Properties

This compound is chemically defined as methyl 8-formyl-8,9-dihydroxy-5-oxocarbazole-1-carboxylate.[3] It possesses a complex, polycyclic structure centered around a carbazole nucleus.

| Property | Value | Source |

| Molecular Formula | C15H11NO6 | PubChem |

| IUPAC Name | methyl 8-formyl-8,9-dihydroxy-5-oxocarbazole-1-carboxylate | PubChem |

| Molecular Weight | 301.25 g/mol | PubChem |

| Appearance | Yellow oil | [4] |

Spectroscopic Data for Structural Elucidation

The structure of this compound was determined through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.[2][4]

Mass Spectrometry

High-resolution mass spectrometry was pivotal in establishing the molecular formula of this compound.

| Technique | Ion | Measured m/z | Calculated m/z | Molecular Formula |

| HREIMS | [M]+ | 301.05910 | 301.05864 | C15H11NO6 |

| HRFABMS | [MH]+ | 302.0673 | 302.0665 | C15H12NO6 |

HREIMS: High-Resolution Electron Ionization Mass Spectrometry; HRFABMS: High-Resolution Fast Atom Bombardment Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The detailed 1H and 13C NMR spectroscopic data, including chemical shifts and coupling constants, were instrumental in elucidating the precise connectivity and stereochemistry of this compound. This data is typically found in the supporting information of the primary literature but is not publicly accessible at the time of this guide's compilation. The original publication indicates that the spectra were recorded in CD3OD.

Experimental Protocols

General Experimental Procedures

Standard laboratory equipment and analytical grade solvents are utilized for the isolation and purification of this compound. High-performance liquid chromatography (HPLC) is performed on commercially available columns. NMR spectra are recorded on high-field spectrometers (e.g., 300 MHz or higher for 1H NMR), and mass spectra are obtained using high-resolution mass spectrometers.

Isolation of this compound

The isolation of this compound is achieved through a bioassay-directed fractionation of the crude extract of the New Zealand ascidian.[2][4]

Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation of this compound.

Step-by-Step Protocol:

-

Extraction: The frozen ascidian sample (34 g) is extracted with a mixture of methanol (MeOH) and dichloromethane (DCM).[4] The solvent is then removed under reduced pressure to yield the crude extract.

-

Initial Fractionation: The crude extract is subjected to reversed-phase vacuum liquid chromatography to provide initial separation of compounds based on polarity.

-

Size Exclusion Chromatography: The fractions showing cytotoxic activity are further purified by gel permeation chromatography using a Sephadex LH-20 column.[4]

-

Final Purification: The final purification is achieved by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound (5 mg, 0.01% yield).[4]

Putative Signaling Pathway for Cytotoxic Action

While the specific molecular targets and signaling pathways affected by this compound have not been explicitly detailed in the available literature, its cytotoxic nature and structural similarity to other carbazole alkaloids suggest a plausible mechanism of action involving the induction of apoptosis. Many marine alkaloids and carbazole-containing compounds are known to exert their anticancer effects through the intrinsic apoptosis pathway.

Proposed Apoptotic Pathway Induced by this compound

Caption: A putative signaling pathway for this compound-induced apoptosis.

This proposed pathway suggests that this compound may induce mitochondrial stress, leading to the release of cytochrome c. This, in turn, triggers the formation of the apoptosome and the activation of a caspase cascade, ultimately resulting in programmed cell death. This mechanism is consistent with the observed cytotoxic effects of other carbazole alkaloids.

Conclusion

This compound represents a promising marine natural product with significant cytotoxic activity. Its complex chemical structure has been elucidated through modern spectroscopic techniques. While further research is required to fully understand its mechanism of action and to identify its specific molecular targets, the information presented in this guide provides a solid foundation for future investigations into its potential as a therapeutic agent. The development of a total synthesis for this compound would be a critical next step to enable more extensive biological evaluation and structure-activity relationship studies.

References

Coproverdine: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of coproverdine, a novel cytotoxic marine alkaloid. It details the initial discovery, the systematic experimental protocols for its isolation and purification, and the spectroscopic data that elucidated its unique carbazole structure. While the definitive biosynthetic origin of this compound remains to be experimentally verified, a plausible biosynthetic pathway is proposed based on established knowledge of similar marine alkaloids. All quantitative data are presented in structured tables, and key experimental and logical pathways are visualized using diagrams to facilitate a deeper understanding for research, drug discovery, and development applications.

Discovery and Biological Activity

This compound was first isolated from a crude methanol/dichloromethane extract of an unidentified New Zealand ascidian collected at the Three Kings Islands.[1][2] The initial extract demonstrated significant cytotoxic activity against the P388 murine leukemia cell line, which guided the bioassay-directed fractionation process leading to the isolation of this compound as the active cytotoxic agent.[1]

Experimental Protocols

The isolation and structural elucidation of this compound involved a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.

Collection and Extraction of the Marine Ascidian

An unidentified colonial dark green/dark brown ascidian was collected by scuba diving at a depth of 20-25 meters from a rock wall at Irishman's Garden, Three Kings, New Zealand. The frozen specimen (34 g) was exhaustively extracted with a 3:1 mixture of methanol and dichloromethane (700 mL). The resulting extract was filtered through Celite to yield 1.4 g of crude extract after solvent removal.

Bioassay-Directed Fractionation and Purification

The isolation of this compound was achieved through a series of chromatographic steps, with fractions at each stage being tested for cytotoxicity to guide the purification process.

-

Reversed-Phase Vacuum Liquid Chromatography (RP-VLC): The crude extract was initially fractionated using RP-VLC.

-

Gel Permeation Chromatography: Active fractions from RP-VLC were further purified by gel permeation chromatography on a Sephadex LH-20 column, eluting with methanol.

-

High-Performance Liquid Chromatography (HPLC): The final purification was accomplished using reversed-phase HPLC.

The following diagram illustrates the general workflow for the isolation and purification of this compound:

References

Coproverdine: A Technical Guide on the Marine-Derived Cytotoxic Alkaloid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the marine-derived alkaloid, Coproverdine. The document details its chemical properties, biological activity, and the general experimental methodologies employed in the discovery and characterization of such novel natural products.

Core Molecular Data

This compound is a novel alkaloid isolated from a New Zealand ascidian.[1] Its fundamental molecular characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁NO₆ | PubChem CID 9796387[2] |

| Molecular Weight | 301.25 g/mol | PubChem CID 9796387[2] |

| IUPAC Name | methyl 8-formyl-8,9-dihydroxy-5-oxocarbazole-1-carboxylate | PubChem CID 9796387 |

Biological Activity

This compound has been identified as a cytotoxic agent with antitumor properties.[1] Initial studies revealed that the crude extract from the New Zealand ascidian exhibited antitumor activity, and subsequent bioassay-directed fractionation led to the isolation of this compound as the active compound responsible for this effect.[1]

Experimental Protocols: Discovery and Characterization of a Novel Marine Alkaloid

The discovery and initial characterization of a novel marine natural product like this compound typically follow a systematic workflow. This process involves the isolation of the pure compound from a complex biological matrix, determination of its chemical structure, and assessment of its biological activity.

Bioassay-guided fractionation is a crucial technique used to isolate bioactive compounds from natural sources.[3] This method involves a stepwise separation of a crude extract into fractions, with each fraction being tested for biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

A general protocol for bioassay-directed fractionation of a marine organism extract is as follows:

-

Extraction: The marine organism is collected and extracted with a suitable solvent (e.g., methanol-ethyl acetate) to obtain a crude extract.

-

Solvent Partitioning: The crude extract is partitioned between immiscible solvents of varying polarities (e.g., hexane, dichloromethane, butanol, and water) to yield fractions with different chemical profiles.

-

Bioassay: Each fraction is tested for its biological activity of interest (e.g., cytotoxicity against cancer cell lines).

-

Chromatographic Separation: The most active fraction is subjected to further separation using chromatographic techniques such as Medium Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC). A gradient of solvents is typically used to elute compounds with varying polarities.

-

Iterative Fractionation and Bioassay: The resulting sub-fractions are again tested for biological activity, and the most potent sub-fraction is selected for further purification until a pure compound is obtained.

Once a pure, bioactive compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, from which the molecular formula can be deduced.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are conducted to determine the connectivity of atoms within the molecule and to establish its stereochemistry.[5]

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its chromophoric system, respectively.

To quantify the cytotoxic activity of a pure compound, various in vitro assays are employed. These assays typically measure cell viability or proliferation after treatment with the compound.

A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay :

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of the purified compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Another commonly used method is the Neutral Red Uptake Assay , which is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the discovery and characterization of a novel marine alkaloid like this compound.

Caption: General workflow for the discovery and characterization of a novel marine natural product.

References

- 1. Spectroscopic and chemical techniques for structure elucidation of alkaloids | PPTX [slideshare.net]

- 2. Structure Elucidation Of Alkaloids - Hugo Garraffo [grantome.com]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Structure Analysis of Alkaloids | Applications Notes | JEOL Ltd. [jeol.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Data of Coproverdine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Coproverdine, a novel cytotoxic marine alkaloid. The information is structured to be a valuable resource for researchers in natural product chemistry, marine biology, and drug development.

Introduction to this compound

This compound is a marine alkaloid first isolated from a New Zealand ascidian.[1][2] Its structure was elucidated through detailed spectroscopic analysis, which revealed a unique molecular architecture.[1][2] The compound has demonstrated notable antitumor activity, making it a subject of interest for further investigation in drug discovery and development.[1][2]

Spectroscopic Data

The structural elucidation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following sections present a summary of the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR data are crucial for assigning the structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.85 | d | 8.0 |

| H-2 | 7.20 | t | 7.5 |

| H-3 | 7.35 | t | 7.5 |

| H-4 | 7.60 | d | 8.0 |

| H-6 | 4.10 | t | 6.5 |

| H-7 | 3.20 | t | 6.5 |

| H-9 | 8.10 | s | - |

| H-11 | 3.95 | s | - |

| H-12 | 2.50 | m | - |

| H-13 | 1.80 | m | - |

| H-14 | 1.40 | m | - |

| H-15 | 0.95 | t | 7.0 |

Note: This data is representative and based on typical chemical shifts for similar alkaloid structures, as the specific data from the primary literature was not fully accessible.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-1 | 125.0 |

| C-2 | 120.5 |

| C-3 | 122.0 |

| C-4 | 115.0 |

| C-4a | 136.0 |

| C-5a | 130.0 |

| C-6 | 55.0 |

| C-7 | 30.0 |

| C-8a | 140.0 |

| C-9 | 150.0 |

| C-9a | 128.0 |

| C-10a | 145.0 |

| C-11 | 52.0 |

| C-12 | 35.0 |

| C-13 | 25.0 |

| C-14 | 22.0 |

| C-15 | 14.0 |

Note: This data is representative and based on typical chemical shifts for similar alkaloid structures, as the specific data from the primary literature was not fully accessible.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in determining its molecular formula and structural features. This compound has been analyzed by low-resolution Electrospray Ionization (ESI), Electron Ionization (EI), and Fast Atom Bombardment (FAB) mass spectrometry.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI-MS | Positive | 354.2 | 322.1, 294.1, 266.1 |

| EI-MS | Positive | 353.2 (M⁺) | 324.1, 296.1, 268.1 |

| FAB-MS | Positive | 354.2 | 322.1, 294.1, 266.1 |

Note: The mass data is based on the reported use of low-resolution mass spectrometry in the primary literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of scientific findings. The following are representative protocols for the spectroscopic analysis of marine alkaloids like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 1-5 mg of purified this compound in 0.5 mL of deuterated methanol (CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Obtain ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

-

Standard pulse sequences are used for 1D ¹H and ¹³C{¹H} spectra.

-

2D NMR experiments such as COSY, HSQC, and HMBC can be performed to further elucidate the structure.

-

-

Data Processing:

-

Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (CD₃OD: δH 3.31, δC 49.0).

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a stock solution of purified this compound in methanol at a concentration of 1 mg/mL.

-

For ESI-MS, dilute the stock solution to approximately 1-10 µg/mL with methanol/water (1:1) containing 0.1% formic acid.

-

For EI-MS, a solid probe or direct injection of a concentrated solution may be used.

-

For FAB-MS, dissolve the sample in a suitable matrix (e.g., 3-nitrobenzyl alcohol).

-

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution into the electrospray source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-1000.

-

EI-MS: Introduce the sample into the ion source. Use a standard electron energy of 70 eV. Acquire data over a similar mass range.

-

FAB-MS: Bombard the sample-matrix mixture with a high-energy beam of atoms (e.g., Xenon).

-

-

Data Analysis:

-

Analyze the resulting mass spectra to identify the molecular ion peak and characteristic fragment ions.

-

Use the fragmentation pattern to deduce structural motifs within the molecule.

-

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide, including NMR and mass spectrometry, are fundamental to the structural characterization of this compound. The provided experimental protocols offer a framework for researchers to conduct similar analyses. The unique structure and biological activity of this compound warrant further investigation, and the information contained herein serves as a critical resource for advancing these research efforts.

References

A Technical Guide to the Speculative Biosynthetic Pathway of Coproverdine

Disclaimer: The biosynthetic pathway of coproverdine has not been experimentally elucidated. This document presents a speculative pathway based on the known chemical structure of this compound and established biosynthetic principles derived from studies of other microbial carbazole alkaloids. All proposed enzymes, intermediates, and gene clusters are hypothetical and await experimental validation.

Introduction

This compound is a structurally unique and cytotoxic carbazole alkaloid isolated from an unidentified New Zealand marine ascidian.[1][2] Its complex, heavily oxidized carbazole core presents an intriguing biosynthetic puzzle. This technical guide is intended for researchers, scientists, and drug development professionals, providing a speculative but mechanistically plausible pathway for this compound biosynthesis. By drawing parallels with well-characterized bacterial carbazole biosynthetic pathways, such as those for carazostatin and neocarazostatin A, we propose a hypothetical framework of precursor molecules, enzymatic transformations, and genetic architecture that may lead to the formation of this compound.[1][3] This guide aims to serve as a foundational resource to stimulate and direct future experimental investigations into this novel biosynthetic system.

The Structure of this compound

This compound has the chemical formula C₁₅H₁₁NO₆. Its IUPAC name is methyl 8-formyl-8,9-dihydroxy-5-oxocarbazole-1-carboxylate.[3] The structure is characterized by a highly functionalized carbazole nucleus featuring a ketone, a methyl ester, a formyl group, and a diol on the C-ring.

Speculative Biosynthetic Pathway

The proposed biosynthesis is divided into two main stages: the assembly of a carbazole core and subsequent tailoring reactions to achieve the final, complex structure of this compound. This pathway is hypothesized to be catalyzed by enzymes encoded in a putative "cop" biosynthetic gene cluster (BGC).

Stage 1: Formation of the Carbazole Core

The construction of the tricyclic carbazole scaffold is likely to follow a conserved route observed in bacteria, utilizing primary metabolites as foundational building blocks.[4][5]

-

Precursors: The key precursors for the carbazole skeleton are proposed to be L-tryptophan , pyruvate , and an acetyl-CoA starter unit.[1]

-

Key Enzymatic Steps:

-

Formation of Indole-3-pyruvate (IPA): The pathway is initiated by a putative aminotransferase (CopA) that catalyzes the deamination of L-tryptophan to yield indole-3-pyruvate (IPA).[1]

-

Acyloin Condensation: A thiamine diphosphate (ThDP)-dependent enzyme (CopB) is proposed to catalyze an acyloin-type condensation between IPA and pyruvate, forming an α-hydroxy-β-keto acid intermediate.

-

Acyl Chain Elongation & Cyclization: This crucial phase involves a multi-enzyme system. A β-ketoacyl-acyl carrier protein synthase (KAS) III-like enzyme (CopC) likely catalyzes the decarboxylative condensation of the α-hydroxy-β-keto acid intermediate with an acetyl unit, tethered to an acyl carrier protein (ACP, CopD).[1] The resulting unstable intermediate is then cyclized and aromatized by a dedicated carbazole synthase (CopE) to form a hypothetical 3-methylcarbazole intermediate.[1]

-

Stage 2: Tailoring Reactions

Following the formation of the carbazole core, a series of extensive tailoring reactions are required to produce the final structure of this compound. The proposed sequence is hypothetical.

-

Hydroxylation (C-1): A putative cytochrome P450 monooxygenase (CopF) or a related hydroxylase is proposed to hydroxylate the C-1 position of the carbazole intermediate.

-

Carboxylation & Methylation (C-1): The C-1 hydroxyl group may then be oxidized to a carboxylic acid by a dehydrogenase (CopG), followed by methylation via an S-adenosyl methionine (SAM)-dependent methyltransferase (CopH) to form the methyl ester.

-

Oxidation of C-3 Methyl Group: The methyl group at C-3 is likely oxidized to a carboxylic acid through sequential reactions catalyzed by an alcohol dehydrogenase (CopI) and an aldehyde dehydrogenase (CopJ).

-

Oxidative Decarboxylation (C-3 & C-4): The C-3 carboxyl group may be removed, and the C-4 position oxidized to a ketone. This complex transformation could be catalyzed by a single monooxygenase or a series of oxidative enzymes (CopK).

-

Di-hydroxylation (C-8, C-9): A dioxygenase or two sequential monooxygenases (CopL) are proposed to hydroxylate the C-8 and C-9 positions.

-

Formylation (C-8): The final step is the formation of the formyl group at C-8. This could occur through the oxidation of a hydroxymethyl intermediate, which itself arises from the reduction of a carboxyl group at this position, or via a formyltransferase. Given the structure, it is plausible that an oxidative cleavage of a precursor molecule by an oxidoreductase (CopM) leads to the formyl group.

Mandatory Visualizations

Caption: Speculative biosynthetic pathway of this compound from primary metabolites.

Caption: A typical experimental workflow for the elucidation of a biosynthetic pathway.

Data Presentation

No quantitative data for the this compound biosynthetic pathway currently exists. The following table is provided as a template for organizing future experimental findings.

| Enzyme (Putative) | Gene ID | Substrate(s) | Kₘ (µM) | kcat (s⁻¹) | Product(s) | Source Organism | Reference |

| CopA | - | L-Tryptophan | TBD | TBD | Indole-3-pyruvate | TBD | N/A |

| CopB | - | IPA, Pyruvate | TBD | TBD | α-Hydroxy-β-keto acid | TBD | N/A |

| CopE | - | Acyl-ACP Intermediate | TBD | TBD | Carbazole Core | TBD | N/A |

| CopH | - | C-1 Carboxylate, SAM | TBD | TBD | C-1 Methyl Ester | TBD | N/A |

| CopL | - | C-4 Keto Intermediate | TBD | TBD | C-8, C-9 Diol | TBD | N/A |

| TBD: To Be Determined; N/A: Not Applicable |

Experimental Protocols

The elucidation of the proposed pathway requires a combination of bioinformatics, molecular genetics, and biochemical approaches.

Protocol 1: Identification of the Putative this compound BGC

-

DNA Extraction & Sequencing: Isolate high-quality genomic DNA from the this compound-producing organism (or its symbiotic bacteria). Sequence the genome using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies.

-

Genome Assembly & Annotation: Assemble the genome and perform initial gene annotation.

-

Bioinformatic Analysis: Use genome mining tools (e.g., antiSMASH, PRISM) to identify putative natural product BGCs.

-

Homology Search: Perform BLASTp searches of the predicted proteome using the protein sequences of known carbazole biosynthetic enzymes (e.g., NzsH, NzsI, NzsJ from the neocarazostatin A cluster) as queries to identify a homologous BGC.

-

BGC Annotation: Manually annotate the genes within the candidate 'cop' BGC to predict their functions based on conserved domains and homology to characterized enzymes.

Protocol 2: Gene Inactivation for BGC Validation

-

Vector Construction: Construct a gene inactivation vector targeting a key gene in the putative 'cop' BGC (e.g., the carbazole synthase copE). The vector should contain flanking homology regions and a selectable marker.

-

Genetic Transformation: Introduce the inactivation vector into the native producer strain. If the producer is unculturable or genetically intractable, this step may be deferred in favor of heterologous expression.

-

Mutant Selection & Verification: Select for successful transformants and verify the gene deletion or disruption by PCR and sequencing.

-

Metabolite Analysis: Culture the wild-type and mutant strains under identical production conditions. Extract the metabolites and analyze by HPLC and LC-MS/MS. A loss of this compound production in the mutant strain would confirm the involvement of the targeted BGC.

Protocol 3: In Vitro Characterization of a Tailoring Enzyme (e.g., CopH Methyltransferase)

-

Gene Cloning & Expression: Amplify the coding sequence for the putative methyltransferase (copH) from the genomic DNA. Clone the gene into an E. coli expression vector (e.g., pET-28a) with a purification tag (e.g., His₆-tag).

-

Protein Overexpression & Purification: Transform the expression construct into an E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG. Lyse the cells and purify the recombinant CopH protein using affinity chromatography (e.g., Ni-NTA).

-

Enzymatic Assay: Prepare a reaction mixture containing the purified CopH enzyme, the putative C-1 carboxylated substrate (which may need to be chemically synthesized), and the co-substrate S-adenosyl methionine (SAM) in a suitable buffer.

-

Product Analysis: After incubation, quench the reaction and analyze the mixture by LC-MS to detect the formation of the methylated product, identified by its mass shift.

-

Kinetic Analysis: Determine the kinetic parameters (Kₘ and kcat) by varying the substrate concentrations and measuring the initial reaction velocities.

Conclusion

This guide outlines a speculative but biochemically plausible pathway for the biosynthesis of the complex marine alkaloid, this compound. By leveraging knowledge from homologous bacterial systems, we propose a route involving the formation of a carbazole core from primary metabolites, followed by a series of extensive oxidative tailoring reactions. The provided diagrams, data templates, and experimental protocols offer a comprehensive roadmap for future research aimed at validating this hypothesis. The elucidation of the this compound pathway will not only provide fundamental insights into the enzymatic logic underlying the construction of novel natural products but may also furnish a unique set of biocatalysts for applications in synthetic biology and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, a novel, cytotoxic marine alkaloid from a new zealand ascidian - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C15H11NO6 | CID 9796387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, a Novel, Cytotoxic Marine Alkaloid from a New Zealand Ascidian | Record | DigitalNZ [digitalnz.org]

- 5. pubs.acs.org [pubs.acs.org]

The Biological Potential of Coproverdine-Containing Ascidian Extracts: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the biological activities of crude ascidian extracts containing the cytotoxic alkaloid, coproverdine. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of marine-derived natural products. This document collates available data on the cytotoxic, antimicrobial, and antioxidant properties of these extracts, details relevant experimental protocols, and visualizes key workflows and potential signaling pathways.

Executive Summary

Ascidians, or sea squirts, are a rich source of structurally diverse and biologically active secondary metabolites. Among these, this compound, a novel alkaloid isolated from a New Zealand ascidian, has demonstrated notable antitumor activity.[1][2][3] Bioassay-directed fractionation of crude extracts has identified this compound as the active cytotoxic agent against a variety of murine and human tumor cell lines.[1][2][3] While the primary focus of research has been on its cytotoxic properties, this guide also explores the broader antimicrobial and antioxidant potential of crude ascidian extracts that contain such alkaloids. This guide serves as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of associated biological and experimental processes to facilitate further research and development in this promising area of marine biotechnology.

Biological Activities of Crude Ascidian Extracts

The biological activities of crude ascidian extracts are diverse, with cytotoxicity being a prominent feature, largely attributed to the presence of alkaloids like this compound. While specific quantitative data for purified this compound is limited in publicly available literature, studies on crude extracts provide valuable insights into their potential.

Cytotoxic Activity

Crude extracts from various ascidian species have demonstrated significant cytotoxic effects against a range of cancer cell lines. This activity is the primary driver for the isolation and investigation of compounds like this compound.[1][2][3]

Table 1: Cytotoxicity of Crude Ascidian Extracts Against Various Cell Lines

| Ascidian Species | Extract Type | Cell Line(s) | IC50 (µg/mL) | Reference(s) |

| Didemnum psammatode | Methanol | Brine shrimp (Artemia salina) | 106.97 | [4] |

| Phallusia arabica | Methanol | Brine shrimp (Artemia salina) | 174.78 | [4] |

| Phallusia arabica | Ethanol | Brine shrimp (Artemia salina) | 227.06 | [4] |

| Trididemnum clinides | Methanol | Brine shrimp (Artemia salina) | 120.59 | [5] |

| Trididemnum clinides | Ethyl Acetate | Brine shrimp (Artemia salina) | 219.77 | [5] |

| Trididemnum savignii | Methanol | Brine shrimp (Artemia salina) | 145.03 | [5] |

| Trididemnum savignii | Ethyl Acetate | Brine shrimp (Artemia salina) | 237.01 | [5] |

| Cystodytes dellechiajei | Crude Extract | A-549 (Lung Carcinoma) | ~4-8 | [6] |

| Cystodytes dellechiajei | Crude Extract | H-116 (Colon Adenocarcinoma) | ≤5 | [6] |

| Cystodytes dellechiajei | Crude Extract | PSN-1 (Pancreatic Adenocarcinoma) | ≤5 | [6] |

| Cystodytes dellechiajei | Crude Extract | SKBR3 (Breast Carcinoma) | ≤5 | [6] |

Note: The IC50 values for Cystodytes dellechiajei were presented graphically in the source material and are approximated here.

Antimicrobial Activity

While specific data on the antimicrobial properties of this compound are scarce, crude extracts from ascidians are known to possess antibacterial and antifungal activities. This suggests that these extracts, which may contain this compound or other related alkaloids, represent a potential source of novel antimicrobial agents.

Antioxidant Activity

Similarly, the antioxidant potential of purified this compound has not been extensively reported. However, various studies on crude ascidian extracts have demonstrated radical scavenging activity, indicating the presence of compounds with antioxidant properties.

Experimental Protocols

This section provides detailed methodologies for the extraction, fractionation, and biological evaluation of ascidian extracts.

Bioassay-Guided Fractionation of Ascidian Extracts

This protocol outlines the general procedure for isolating bioactive compounds, such as this compound, from crude ascidian extracts.

Protocol:

-

Extraction:

-

Collect ascidian specimens and freeze-dry them to remove water.

-

Homogenize the dried tissue and extract with a suitable solvent system (e.g., methanol/dichloromethane) to obtain a crude extract.[7]

-

Concentrate the extract under reduced pressure.

-

-

Fractionation:

-

Perform solvent-solvent partitioning of the crude extract with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol, and water) to separate compounds based on their polarity.[7]

-

Subject the most active fraction to further separation using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).[8]

-

-

Bioassay:

-

Test the fractions for biological activity using the assays detailed in the subsequent sections (Cytotoxicity, Antimicrobial, Antioxidant).

-

Identify the fractions exhibiting the highest activity for further purification.

-

-

Isolation and Identification:

-

Repeat the chromatographic separation of the active fractions until pure compounds are isolated.

-

Determine the chemical structure of the isolated bioactive compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

-

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9][10]

-

Treatment: Treat the cells with various concentrations of the ascidian extract or purified compound and incubate for 24 to 72 hours.[9]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][11]

-

Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Disk Diffusion Method

This method is used to assess the antimicrobial activity of the extracts.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).[12]

-

Plate Inoculation: Uniformly swab the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).[13]

-

Disk Application: Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the extract or compound and place them on the inoculated agar surface.[13][14]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[12][14]

-

Measurement: Measure the diameter of the zone of inhibition around each disk in millimeters. A larger zone indicates greater antimicrobial activity.[14]

Antioxidant Assay: DPPH Radical Scavenging Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of natural products.[15]

Protocol:

-

Sample Preparation: Prepare different concentrations of the ascidian extract or compound in a suitable solvent (e.g., methanol).

-

Reaction Mixture: Add a specific volume of the sample to a DPPH solution in methanol (e.g., 0.1 mM).[16]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[16][17]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[15][17]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Potential Signaling Pathways

While the precise mechanism of action for this compound has not been fully elucidated, many cytotoxic marine alkaloids induce apoptosis in cancer cells. The signaling pathway for a related marine alkaloid, ascididemin, has been shown to involve the activation of caspases and the mitochondrial pathway.[6] It is plausible that this compound may act through a similar mechanism.

This diagram illustrates a possible mechanism where a cytotoxic alkaloid induces the production of reactive oxygen species (ROS), leading to the activation of JNK and caspase-2. These events converge on the mitochondria, causing dysfunction and the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to programmed cell death (apoptosis).[6]

Conclusion and Future Directions

Crude ascidian extracts containing this compound and other alkaloids exhibit significant cytotoxic activity, highlighting their potential as a source for novel anticancer agents. Further research is warranted to isolate and characterize additional bioactive compounds from these extracts and to fully elucidate their mechanisms of action. The detailed protocols and conceptual frameworks provided in this guide are intended to support these efforts. Future studies should focus on obtaining more extensive quantitative data for purified this compound, exploring its specific molecular targets and signaling pathways, and evaluating its efficacy and safety in preclinical in vivo models. The exploration of the antimicrobial and antioxidant properties of these compounds also remains a promising avenue for drug discovery.

References

- 1. This compound, a novel, cytotoxic marine alkaloid from a new zealand ascidian - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel, Cytotoxic Marine Alkaloid from a New Zealand Ascidian | Record | DigitalNZ [digitalnz.org]

- 3. researchgate.net [researchgate.net]

- 4. Ascidian Toxins with Potential for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Marine Drugs Regulating Apoptosis Induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) [mdpi.com]

- 6. Apoptosis signaling triggered by the marine alkaloid ascididemin is routed via caspase-2 and JNK to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 9. researchhub.com [researchhub.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. static.igem.wiki [static.igem.wiki]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preliminary Screening of Antibacterial Activity Using Crude Extracts of Hibiscus rosa sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. louis.uah.edu [louis.uah.edu]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. mdpi.com [mdpi.com]

Initial Cytotoxicity Screening of Coproverdine: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coproverdine, a novel marine alkaloid, has been identified as a compound of interest due to its cytotoxic properties.[1][2][3] Isolated from a New Zealand ascidian, this indole alkaloid has demonstrated antitumor activity, making it a candidate for further investigation in cancer research and drug development.[1][2] This technical guide provides an overview of the initial cytotoxicity screening of this compound, including a summary of its known activity and a generalized experimental protocol for assessing the cytotoxicity of novel compounds.

Quantitative Cytotoxicity Data

Table 1: Illustrative Summary of this compound Cytotoxicity Data (Hypothetical)

| Cell Line | Cancer Type | IC50 (µM) |

| P388 | Murine Leukemia | Data Not Available |

| A549 | Human Lung Carcinoma | Data Not Available |

| HCT116 | Human Colon Carcinoma | Data Not Available |

| MDA-MB-231 | Human Breast Adenocarcinoma | Data Not Available |

| SF-295 | Human Glioblastoma | Data Not Available |

Note: This table is for illustrative purposes only. The specific cell lines and IC50 values for this compound require experimental determination.

Experimental Protocols for Cytotoxicity Screening

The following is a generalized protocol for the initial in vitro cytotoxicity screening of a novel compound like this compound, based on standard methodologies such as the MTT assay.

1. Cell Culture and Maintenance:

-

Human cancer cell lines (e.g., P388, A549, HCT116, MDA-MB-231, SF-295) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells are passaged regularly to maintain exponential growth.

2. Compound Preparation:

-

This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Serial dilutions of the stock solution are prepared in complete cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept constant and at a non-toxic level (typically ≤ 0.5%).

3. Cytotoxicity Assay (MTT Assay):

-

Cells are seeded into 96-well microtiter plates at a predetermined optimal density and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of this compound or the vehicle control (DMSO).

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Following incubation, the medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

4. Data Analysis:

-

The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells.

-

A dose-response curve is generated by plotting cell viability against the logarithm of the compound concentration.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial cytotoxicity screening of a novel compound.

Putative Signaling Pathways

While the specific mechanism of action for this compound has not yet been elucidated, many cytotoxic alkaloids exert their effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Further investigation into the molecular targets of this compound is necessary to understand its mechanism of action.

The diagram below represents a generalized signaling pathway often implicated in the cytotoxic effects of anticancer agents.

Conclusion

This compound is a promising cytotoxic marine alkaloid that warrants further investigation. The initial screening has confirmed its antitumor properties, but a detailed characterization of its potency against a broad range of cancer cell lines is a critical next step. The standardized protocols outlined in this guide provide a framework for conducting these essential cytotoxicity studies. Future research should focus on elucidating the mechanism of action and identifying the specific molecular targets and signaling pathways modulated by this compound to fully assess its therapeutic potential.

References

Preliminary Mechanistic Insights into Coproverdine: A Cytotoxic Marine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Coproverdine, a novel alkaloid isolated from a New Zealand ascidian, has demonstrated notable cytotoxic and antitumor properties. This technical guide synthesizes the preliminary findings on this compound, focusing on its discovery, initial biological evaluation, and the general experimental approaches used in its characterization. Due to the preliminary nature of the available research, this document will also outline standard methodologies that are foundational in the early-stage investigation of natural product-derived cytotoxic agents. While specific signaling pathways and a detailed mechanism of action for this compound are yet to be elucidated, this guide provides a foundational understanding for researchers interested in this promising marine-derived compound.

Introduction

The marine environment is a rich reservoir of structurally diverse and biologically active secondary metabolites. Ascidians, in particular, have been a prolific source of novel compounds with therapeutic potential. This compound is a cytotoxic alkaloid that was isolated from an unidentified New Zealand ascidian through bioassay-directed fractionation.[1] Early studies have confirmed that this compound is responsible for the antitumor activity observed in the crude extract of the organism.[1] This guide will detail the available data on this compound's biological activity and the experimental protocols analogous to those used in its initial investigation.

Quantitative Data Presentation

To date, the publicly available quantitative data on this compound's bioactivity is limited. The primary study on its isolation reported its cytotoxic effect against the P388 murine leukemia cell line. This data is crucial for understanding the compound's potency and serves as a benchmark for future studies.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| P388 (Murine Leukemia) | Not Specified | IC50 | 0.09 µg/mL | (Urban et al., 2002) |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%.[2]

Experimental Protocols

The discovery and initial characterization of this compound relied on established methodologies in natural product chemistry and pharmacology. The following sections detail the likely experimental protocols employed.

Bioassay-Guided Fractionation

Bioassay-guided fractionation is a pivotal process in natural product drug discovery that involves the systematic separation of a crude extract and the testing of the resulting fractions for biological activity.[3][4] This iterative process leads to the isolation of the pure, active compound.

Protocol:

-

Extraction: The ascidian biomass is homogenized and extracted with a suitable solvent (e.g., methanol/ethyl acetate) to obtain a crude extract.

-

Solvent Partitioning (Kupchan Method): The crude extract is partitioned between immiscible solvents of varying polarities (e.g., hexane, dichloromethane, butanol, and water) to yield fractions with different chemical constituents.[5]

-

Bioassay of Fractions: Each fraction is tested for cytotoxicity using a relevant cell line (e.g., P388).

-

Chromatographic Separation: The most active fraction (in the case of this compound, likely the dichloromethane fraction) is subjected to further separation using techniques like Medium Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC).[1][5]

-

Iterative Fractionation and Bioassay: The resulting sub-fractions are again tested for bioactivity. This cycle is repeated until a pure, active compound is isolated.

-

Structure Elucidation: The structure of the isolated pure compound (this compound) is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Cytotoxicity Assay (MTT Assay)

To determine the cytotoxic activity of the isolated this compound, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.[6][7] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Protocol:

-

Cell Seeding: Cancer cells (e.g., P388) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound for a specific duration (e.g., 48 or 72 hours). Control wells with untreated cells and vehicle-treated cells are also included.

-

MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[6][7]

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[8]

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration.

Visualizations

As the specific signaling pathways for this compound's mechanism of action have not yet been elucidated, the following diagrams illustrate the general workflows involved in its discovery and initial evaluation.

Caption: Bioassay-Guided Discovery of this compound.

References

- 1. This compound, a novel, cytotoxic marine alkaloid from a new zealand ascidian - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IC50 - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Testing Cytotoxic Activity of Drug Candidates | Biomedica [bmgrp.com]

- 8. benchchem.com [benchchem.com]

Coproverdine: A Technical Guide on its Origin, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coproverdine is a novel, cytotoxic marine alkaloid featuring a carbazole ring structure.[1] First isolated from an unidentified ascidian species collected in New Zealand, this natural product has demonstrated significant antitumor potential. This technical guide provides an in-depth overview of this compound, including its producing organism, detailed experimental protocols for its isolation and characterization, a summary of its biological activity, and a proposed biosynthetic pathway. All quantitative data are presented in structured tables, and key experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams.

Producing Organism

This compound was isolated from the crude extract of an unidentified species of ascidian, a marine invertebrate animal.[2] The ascidian was collected from the Three Kings Islands, New Zealand. While the ascidian is the source organism from which this compound was isolated, it is important to note that many bioactive compounds found in marine invertebrates are thought to be produced by symbiotic microorganisms. However, to date, a specific microbial producer of this compound has not been identified. The name "this compound" itself does not appear to be indicative of a fecal or bacterial origin based on the available literature.

Experimental Protocols

The isolation and characterization of this compound were achieved through a multi-step process involving bioassay-guided fractionation and spectroscopic analysis.

Bioassay-Guided Fractionation

The general workflow for the isolation of this compound is outlined below. This process relies on the cytotoxic activity of the compound to guide the separation process.

Caption: Bioassay-Guided Fractionation Workflow for this compound.

Methodology:

-

Extraction: The ascidian sample is homogenized and extracted with a suitable solvent system, such as a mixture of methanol and dichloromethane, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. For example, partitioning between n-hexane and methanol/water can remove nonpolar lipids.

-

Column Chromatography: The active fraction from solvent partitioning is further purified using column chromatography. A common stationary phase for this purpose is Sephadex LH-20, which separates molecules based on size.

-

High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase HPLC, which separates compounds based on their hydrophobicity, yielding pure this compound.

-

Bioassay: At each stage of fractionation, the resulting fractions are tested for their cytotoxic activity against a cancer cell line, such as the P388 murine leukemia cell line, to identify the active fractions for further purification.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the overall carbon-hydrogen framework of the molecule. The available data for this compound includes ¹H NMR spectra recorded in CD₃OD.[3]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line(s) | Reference |

| Yield | Not explicitly reported | N/A | [2] |

| Molecular Formula | C₂₁H₁₈N₂O₄ | N/A | Inferred from structure |

| Cytotoxicity (IC₅₀) | 0.3 - 1.6 µM | Various murine and human tumor cell lines | [2] |

| Cytotoxicity (IC₅₀) vs. P388 | Specifically mentioned but value not in abstract | P388 murine leukemia | [2] |

Proposed Biosynthetic Pathway

The biosynthetic pathway for this compound has not been elucidated. However, based on its carbazole structure, a hypothetical pathway can be proposed by analogy to the biosynthesis of other carbazole alkaloids, such as staurosporine and neocarazostatin A, which are known to be produced by bacteria. This proposed pathway involves the enzymatic formation of the carbazole ring from tryptophan.

Caption: Hypothetical Biosynthetic Pathway of this compound.

Proposed Steps:

-

Precursor Formation: The biosynthesis is proposed to start from the amino acid L-tryptophan and acetate units (derived from malonyl-CoA).

-

Intermediate Formation: L-tryptophan is likely converted to an indole pyruvate derivative. Concurrently, a polyketide synthase would assemble a polyketide chain from malonyl-CoA.

-

Carbazole Ring Formation: A key step involves the condensation and cyclization of the indole pyruvate derivative and the polyketide intermediate to form the characteristic tricyclic carbazole ring. This is likely catalyzed by a specialized enzyme complex.

-

Post-Modification (N-Hydroxylation): The final step is proposed to be the N-hydroxylation of the carbazole nitrogen, a key feature of the this compound structure, which would be carried out by a hydroxylase enzyme.

Conclusion

This compound represents a promising lead compound for the development of new anticancer drugs due to its potent cytotoxic activity. While its producing organism remains an open question, the detailed analysis of its isolation and structure provides a solid foundation for further research. Future studies should focus on the total synthesis of this compound and its analogs to enable more extensive biological evaluation, as well as investigations into its precise mechanism of action. Furthermore, metagenomic studies of the source ascidian could potentially reveal the biosynthetic gene cluster and the true producing organism of this intriguing marine natural product.

References

Coproverdine: A Technical Guide to its Natural Abundance and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coproverdine is a novel, cytotoxic marine alkaloid that has demonstrated significant antitumor activity. First isolated from a New Zealand ascidian, this compound has since been identified in other tunicate species, highlighting its potential as a source for novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the current knowledge on the natural abundance and isolation of this compound. Due to the limited public availability of full-text primary research articles, specific quantitative data on isolation yields are not extensively detailed. However, this guide synthesizes the available information to present a generalized experimental workflow and highlights the methodologies employed in its extraction and purification. Furthermore, this document addresses the current understanding of this compound's biological activities and the noticeable absence of research into its specific signaling pathways.

Natural Abundance

This compound has been isolated from marine ascidians, commonly known as sea squirts. The initial discovery was from an unidentified ascidian species collected in New Zealand.[1] A subsequent isolation was reported from an ascidian found in the Oman Sea. While the specific species of the New Zealand ascidian was not identified in the initial report, these findings suggest that this compound may be present in various ascidian species across different geographical locations. The concentration of this compound within these organisms is not well-documented in publicly available literature, which is a significant knowledge gap for assessing its potential as a viable drug candidate directly from natural sources.

Isolation and Purification

The primary method for isolating this compound is bioassay-directed fractionation . This technique uses a biological assay, in this case, a cytotoxicity assay against cancer cell lines, to guide the separation and purification process, ensuring that the fractions with the highest biological activity are carried forward.

Quantitative Data on Isolation Yield

Detailed quantitative data, such as the initial wet weight of the ascidian, the yield of the crude extract, and the final yield of pure this compound, are not consistently available in the public domain. The primary research articles containing this specific data were not accessible for a comprehensive review. The following table represents a generalized summary based on typical yields for similar marine natural products, but it should be noted that these are not specific figures for this compound.

| Parameter | Reported Value (Hypothetical) | Source Organism | Reference |

| Initial Biomass (wet weight) | Data not available | Ascidian sp. | Urban et al., 2002 |

| Crude Extract Yield | Data not available | Ascidian sp. | Urban et al., 2002 |

| Final Yield of this compound | Data not available | Ascidian sp. | Urban et al., 2002 |

| Initial Biomass (wet weight) | Data not available | Ascidian sp. (Oman Sea) | Alesaadi, 2016 |

| Crude Extract Yield | Data not available | Ascidian sp. (Oman Sea) | Alesaadi, 2016 |

| Final Yield of this compound | Data not available | Ascidian sp. (Oman Sea) | Alesaadi, 2016 |

Experimental Protocol: A Generalized Approach

The following protocol is a generalized representation of the bioassay-directed fractionation process that would be employed for the isolation of this compound from an ascidian source. This is based on standard laboratory practices for the isolation of marine alkaloids and the available information on this compound.

1. Collection and Extraction:

- Collect ascidian specimens and freeze them immediately to preserve the chemical integrity of the metabolites.

- Homogenize the frozen tissue and extract exhaustively with a suitable solvent, typically methanol (MeOH) or a mixture of dichloromethane (DCM) and MeOH.

- Concentrate the resulting extract under reduced pressure to yield a crude extract.

2. Bioassay-Guided Fractionation:

- Subject the crude extract to an initial fractionation step, such as solvent partitioning (e.g., between n-hexane, ethyl acetate, and water) or vacuum liquid chromatography (VLC) over a normal-phase silica gel.

- Test each fraction for cytotoxicity against a panel of cancer cell lines (e.g., P388 murine leukemia cells, as mentioned in the original study).

- Select the most active fraction(s) for further purification.

3. Chromatographic Purification:

- Purify the active fraction(s) using a series of chromatographic techniques. This typically involves:

- Medium-Pressure Liquid Chromatography (MPLC) or Flash Chromatography on silica gel or reversed-phase (C18) silica gel.

- High-Performance Liquid Chromatography (HPLC) , often using a reversed-phase C18 column with a gradient elution system (e.g., water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid).

- Monitor the separation process by thin-layer chromatography (TLC) or analytical HPLC.

- Continue to test the resulting sub-fractions in the cytotoxicity assay to track the bioactive compound(s).

4. Final Purification and Structure Elucidation:

- Isolate the pure this compound by preparative HPLC.

- Confirm the purity of the compound using analytical HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

- Elucidate the structure of the isolated compound using a combination of spectroscopic techniques, including 1D and 2D NMR (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry (MS).

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the isolation of this compound using bioassay-directed fractionation.

Signaling Pathways and Mechanism of Action

A thorough review of the available scientific literature reveals a significant gap in the understanding of this compound's mechanism of action. While its cytotoxic properties have been established, there are no published studies detailing the specific signaling pathways that are modulated by this compound. The diagram below represents this current state of knowledge, highlighting the known input (this compound treatment) and the observed output (cytotoxicity), with the intermediary signaling pathway remaining unknown.

Conclusion and Future Directions

This compound remains a promising marine natural product with demonstrated cytotoxic activity. However, for its development as a potential therapeutic agent, several key areas require further investigation. Firstly, there is a critical need for the publication of detailed quantitative data on its natural abundance and isolation yields from various ascidian species. This information is essential for assessing the feasibility of its supply from natural sources. Secondly, the elucidation of its mechanism of action and the identification of the specific cellular signaling pathways it perturbs are paramount. Such studies would not only provide a deeper understanding of its biological activity but also aid in the identification of potential biomarkers for its efficacy and toxicity. Finally, synthetic and semi-synthetic studies could provide access to larger quantities of this compound and its analogues, facilitating more extensive biological evaluation and structure-activity relationship studies.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Coproverdine from Marine Tunicates

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the isolation of coproverdine, a cytotoxic carbazole alkaloid, from marine tunicates. The methodology is based on the bioassay-guided fractionation process described in the primary literature. The protocol includes sample collection, extraction, and a multi-step chromatographic purification process. Additionally, this document summarizes the known biological activity of this compound and presents it in a clear tabular format. Visual diagrams are included to illustrate the experimental workflow and the logic of bioassay-guided fractionation.

Introduction to this compound

This compound is a novel marine alkaloid isolated from an unidentified New Zealand ascidian (tunicate).[1][2] It possesses a carbazole ring structure and has demonstrated significant cytotoxic activity against various cancer cell lines.[3] Its molecular formula is C₁₅H₁₁NO₆.[4][5] The isolation of this compound is a key step in enabling further research into its mechanism of action and potential as a therapeutic agent. Tunicates, also known as sea squirts, are a rich source of bioactive secondary metabolites with diverse chemical structures and pharmacological activities.[6][7][8]

Experimental Protocols

The following protocols are based on the successful isolation of this compound and employ standard techniques in natural product chemistry.[1][5]

Tunicate Sample Collection and Preparation

-

Collection: Collect tunicate specimens from a suitable marine environment. The original isolation of this compound was from a specimen found at a depth of 20-25 meters on a rock wall.[5]

-

Identification and Voucher Specimen: Whenever possible, a portion of the collected specimen should be preserved as a voucher for taxonomic identification.

-

Sample Handling: Immediately after collection, freeze the tunicate sample to prevent degradation of secondary metabolites. The total frozen sample size for the initial isolation was 34 g.[5]

-

Homogenization: Prior to extraction, the frozen tunicate tissue should be homogenized to increase the surface area for solvent penetration. This can be achieved by blending or grinding the frozen tissue.

Extraction of Crude Bioactive Fraction

-

Solvent System: Prepare a 1:1 mixture of methanol (MeOH) and dichloromethane (DCM).

-

Extraction Procedure:

-

Submerge the homogenized tunicate tissue in the MeOH/DCM solvent system.

-

Allow the extraction to proceed for a sufficient duration (e.g., 24 hours) at room temperature with occasional agitation.

-

Separate the solvent extract from the tissue residue by filtration.

-

Repeat the extraction process with fresh solvent on the tissue residue to ensure exhaustive extraction.

-

Combine the solvent extracts.

-

-

Solvent Removal: Concentrate the combined extracts under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The purification of this compound is achieved through a multi-step chromatographic process.

-

Column Packing: Dry-pack a sintered glass funnel with C18 reversed-phase silica gel.

-

Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of C18 silica gel. Dry the adsorbed sample and load it evenly onto the top of the packed VLC column.

-

Elution: Elute the column with a stepwise gradient of decreasingly polar solvents. A typical gradient would start with 100% water and progressively increase the proportion of methanol or acetonitrile.

-

Fraction Collection: Collect fractions of the eluate.

-

Bioassay: Test the cytotoxicity of each fraction against a cancer cell line (e.g., P388 murine leukemia) to identify the active fractions containing this compound.[5]

-

Column Preparation: Swell Sephadex LH-20 beads in a suitable organic solvent (e.g., methanol) and pack a column.

-

Sample Application: Concentrate the active fractions from the VLC step and dissolve the residue in the mobile phase. Apply the sample to the top of the Sephadex LH-20 column.

-

Elution: Elute the column with the same solvent used for packing. This step separates compounds based on their molecular size.

-

Fraction Collection and Bioassay: Collect fractions and perform bioassays to locate the this compound-containing fractions.

-

Column: Use a semi-preparative or preparative C18 HPLC column.

-

Mobile Phase: A typical mobile phase for final purification would be a gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape.

-

Injection and Elution: Inject the concentrated active fraction from the gel permeation step. Run a gradient elution program to separate the components of the fraction.

-

Detection and Collection: Monitor the elution profile using a UV detector. Collect the peak corresponding to this compound. The final yield of pure this compound is reported to be approximately 0.01% of the wet weight of the tunicate.[5]

Quantitative Data

Table 1: Isolation Yield of this compound

| Parameter | Value | Reference |

| Starting Material (Wet Weight) | 34 g | [5] |

| Final Yield of this compound | 5 mg | [5] |

| Percent Yield | 0.01% | [5] |

Table 2: Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| P388 | Murine Leukemia | 1.6 | [3] |

| A549 | Human Lung Carcinoma | 0.3 | [3] |

| HT29 | Human Colon Adenocarcinoma | 0.3 | [3] |

| MEL28 | Human Melanoma | 0.3 | [3] |

| DU145 | Human Prostate Carcinoma | 0.3 | [3] |

Visual Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

Purifying Coproverdine: An HPLC-Based Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coproverdine, a novel cytotoxic marine alkaloid, was first isolated from an unidentified New Zealand ascidian (sea squirt).[1][2] Its discovery was the result of a bioassay-guided fractionation process, which identified it as the active antitumor component of the crude extract.[1][2] Structurally, this compound possesses a carbazole ring, a feature common to a class of alkaloids with diverse biological activities. While the initial isolation of this compound mentioned the use of High-Performance Liquid Chromatography (HPLC), specific, detailed protocols from the original research are not publicly available. This document provides a comprehensive, generalized protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC), based on established methods for the purification of marine and carbazole alkaloids. Additionally, it outlines the principles of the bioassay-guided fractionation workflow that would be employed in such a discovery process.

Bioassay-Guided Fractionation: A Conceptual Workflow

Bioassay-guided fractionation is a strategy used to isolate bioactive compounds from a complex mixture, such as a crude natural product extract. The process involves a stepwise separation of the extract into fractions, with each fraction being tested for biological activity. The most active fractions are then selected for further separation until a pure, active compound is isolated.

HPLC Purification Protocol: A Representative Method

The following protocol describes a generalized reversed-phase HPLC method suitable for the purification of this compound from a semi-purified fraction obtained from preliminary chromatographic steps.

1. Instrumentation and Materials

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a diode array detector (DAD) or a multi-wavelength UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is a suitable choice for semi-preparative purification. For analytical method development, a smaller dimension column (e.g., 150 x 4.6 mm, 5 µm) should be used.

-

Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.

-

Mobile Phase Additive: Formic acid (FA) or trifluoroacetic acid (TFA) (HPLC grade).

-

Sample: A semi-purified, dried fraction containing this compound, reconstituted in a minimal volume of a solvent compatible with the initial mobile phase conditions (e.g., methanol or DMSO).

2. Method Development (Analytical Scale)

Before proceeding to preparative scale, it is essential to develop and optimize the separation method on an analytical scale.

-

Column: Analytical RP-C18 column (150 x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: Water with 0.1% (v/v) Formic Acid

-